molecular formula C13H14N2O2 B6646078 3-[2-(3-Methylimidazol-4-yl)phenyl]propanoic acid

3-[2-(3-Methylimidazol-4-yl)phenyl]propanoic acid

Cat. No. B6646078
M. Wt: 230.26 g/mol
InChI Key: TWCTWSLOFBNYEE-UHFFFAOYSA-N
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Description

3-[2-(3-Methylimidazol-4-yl)phenyl]propanoic acid, also known as MPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPP is a non-steroidal anti-inflammatory drug (NSAID) that belongs to the class of arylpropionic acids. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the treatment of various diseases.

Mechanism of Action

The mechanism of action of 3-[2-(3-Methylimidazol-4-yl)phenyl]propanoic acid involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are mediators of inflammation, pain, and fever. By inhibiting the production of prostaglandins, 3-[2-(3-Methylimidazol-4-yl)phenyl]propanoic acid reduces inflammation, pain, and fever.
Biochemical and Physiological Effects:
3-[2-(3-Methylimidazol-4-yl)phenyl]propanoic acid has been shown to possess several biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which are mediators of inflammation, pain, and fever. In addition, 3-[2-(3-Methylimidazol-4-yl)phenyl]propanoic acid has been shown to reduce the production of reactive oxygen species (ROS), which are involved in the pathogenesis of various diseases. Moreover, 3-[2-(3-Methylimidazol-4-yl)phenyl]propanoic acid has been shown to possess antioxidant properties, which protect against oxidative stress.

Advantages and Limitations for Lab Experiments

3-[2-(3-Methylimidazol-4-yl)phenyl]propanoic acid has several advantages for lab experiments. It is readily available and can be synthesized easily. In addition, it has been extensively studied, and its mechanism of action is well understood. However, 3-[2-(3-Methylimidazol-4-yl)phenyl]propanoic acid also has some limitations. It is a non-selective COX inhibitor, which means that it can cause gastrointestinal side effects. Moreover, it has been shown to cause renal toxicity in some cases.

Future Directions

There are several future directions for the research on 3-[2-(3-Methylimidazol-4-yl)phenyl]propanoic acid. One potential direction is the development of selective COX inhibitors that do not cause gastrointestinal side effects. Another potential direction is the development of 3-[2-(3-Methylimidazol-4-yl)phenyl]propanoic acid derivatives that possess improved pharmacokinetic properties. Moreover, the potential use of 3-[2-(3-Methylimidazol-4-yl)phenyl]propanoic acid in the treatment of other diseases such as cancer and Alzheimer's disease should be explored. In addition, further studies are needed to investigate the safety and efficacy of 3-[2-(3-Methylimidazol-4-yl)phenyl]propanoic acid in humans.
Conclusion:
In conclusion, 3-[2-(3-Methylimidazol-4-yl)phenyl]propanoic acid, also known as 3-[2-(3-Methylimidazol-4-yl)phenyl]propanoic acid, is a promising candidate for the treatment of various diseases. It possesses anti-inflammatory, analgesic, and antipyretic properties, and its mechanism of action is well understood. Although 3-[2-(3-Methylimidazol-4-yl)phenyl]propanoic acid has some limitations, its potential therapeutic applications make it an important subject of scientific research. Further studies are needed to investigate its safety and efficacy in humans and to explore its potential use in the treatment of other diseases.

Synthesis Methods

The synthesis of 3-[2-(3-Methylimidazol-4-yl)phenyl]propanoic acid involves the reaction of 3-methylimidazole with 2-bromobenzyl bromide in the presence of potassium carbonate. The resulting intermediate is then subjected to a reaction with 2-bromo-3-phenylpropanoic acid in the presence of cesium carbonate. The final product is obtained by acidification of the reaction mixture followed by recrystallization.

Scientific Research Applications

3-[2-(3-Methylimidazol-4-yl)phenyl]propanoic acid has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties that make it a promising candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis, osteoarthritis, and gout. In addition, 3-[2-(3-Methylimidazol-4-yl)phenyl]propanoic acid has been shown to possess analgesic and antipyretic properties, which make it a potential candidate for the treatment of pain and fever.

properties

IUPAC Name

3-[2-(3-methylimidazol-4-yl)phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-15-9-14-8-12(15)11-5-3-2-4-10(11)6-7-13(16)17/h2-5,8-9H,6-7H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWCTWSLOFBNYEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1C2=CC=CC=C2CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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